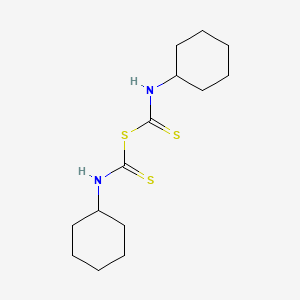![molecular formula C20H10Br4O4 B14008325 (1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone] CAS No. 7512-23-4](/img/structure/B14008325.png)
(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group. The presence of bromine and hydroxyl groups in its structure makes it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone typically involves the bromination of 4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a suitable solvent like acetic acid. The Friedel-Crafts acylation involves the reaction of the brominated product with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The presence of bromine and hydroxyl groups makes it a candidate for binding to active sites of enzymes, thereby inhibiting their activity.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to inhibit enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of enzymes. The bromine and hydroxyl groups interact with the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, making the compound a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid Dimethylamide
Uniqueness
Compared to similar compounds, [2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone has a unique combination of bromine and hydroxyl groups, which enhances its reactivity and binding affinity to enzymes. This makes it a more potent inhibitor and a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
7512-23-4 |
|---|---|
Formule moléculaire |
C20H10Br4O4 |
Poids moléculaire |
633.9 g/mol |
Nom IUPAC |
[2-(3,5-dibromo-4-hydroxybenzoyl)phenyl]-(3,5-dibromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)19(13)27)17(25)11-3-1-2-4-12(11)18(26)10-7-15(23)20(28)16(24)8-10/h1-8,27-28H |
Clé InChI |
NYYZIFLEJSLASL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)Br)O)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
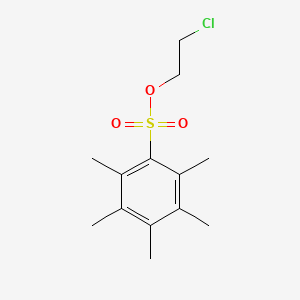
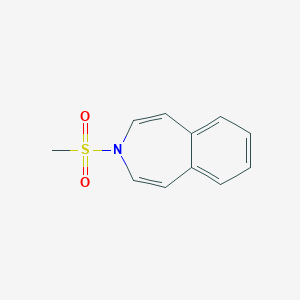
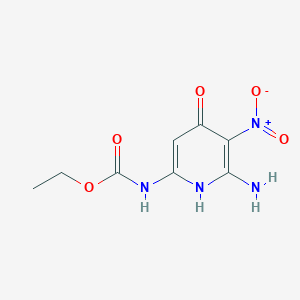

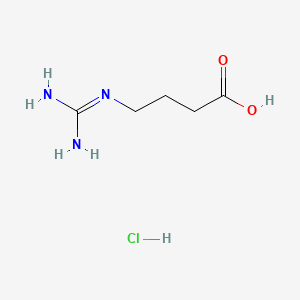
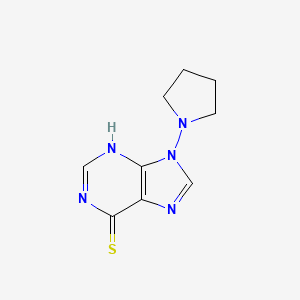
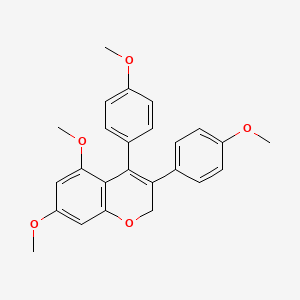
![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
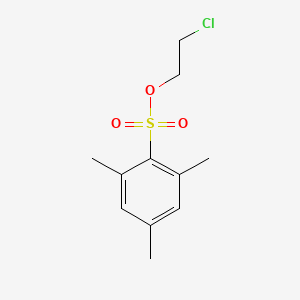

![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)

